molecular formula C7H4Cl2N2 B3177283 4,6-Dichloropyrazolo[1,5-A]pyridine CAS No. 1427501-80-1

4,6-Dichloropyrazolo[1,5-A]pyridine

Cat. No.: B3177283
CAS No.: 1427501-80-1
M. Wt: 187.02 g/mol
InChI Key: UTXPDPIIVRGLFE-UHFFFAOYSA-N
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Description

4,6-Dichloropyrazolo[1,5-a]pyridine is a heterocyclic aromatic compound and a member of the pyrazolopyridine family of compounds. It has a molecular weight of 187.026 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives has been achieved through various methods. One approach involves the trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals . Another method involves the use of scaffold hopping and computer-aided drug design .


Molecular Structure Analysis

The molecular formula of this compound is C7H4Cl2N2 . The InChI code for this compound is 1S/C6H3Cl2N3/c7-5-3-11-4(1-2-9-11)6(8)10-5/h1-3H .


Physical and Chemical Properties Analysis

The density of this compound is approximately 1.5±0.1 g/cm3 . The exact mass is 185.975159 . The LogP value is 2.88 , and the index of refraction is 1.675 . The boiling point and melting point are not available .

Properties

IUPAC Name

4,6-dichloropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-3-6(9)7-1-2-10-11(7)4-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXPDPIIVRGLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=CN2N=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301284197
Record name Pyrazolo[1,5-a]pyridine, 4,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427501-80-1
Record name Pyrazolo[1,5-a]pyridine, 4,6-dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427501-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyridine, 4,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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